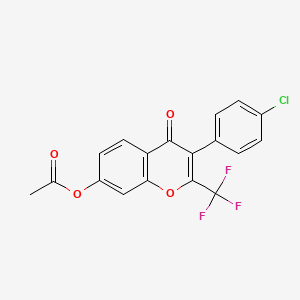

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Description

3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a chromone-derived compound featuring a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 2, and an acetate ester at position 5. Chromones are heterocyclic scaffolds known for diverse biological activities, including anticancer and anti-inflammatory properties. This compound’s structure combines electron-withdrawing substituents (Cl, CF₃) and a lipophilic acetate group, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClF3O4/c1-9(23)25-12-6-7-13-14(8-12)26-17(18(20,21)22)15(16(13)24)10-2-4-11(19)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFONRGIYNYAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects on Activity :

- The trifluoromethyl group at position 2 is conserved in several analogs (e.g., ), suggesting its role in enhancing metabolic stability and binding interactions.

- The 4-chlorophenyl group (target compound) may improve target affinity compared to phenyl or methoxyphenyl analogs due to its electron-withdrawing nature .

- Acetate esters (e.g., target compound, ) generally enhance solubility compared to benzamide derivatives (), which could influence bioavailability.

Synthetic Routes: Chromone derivatives are typically synthesized via Claisen-Schmidt condensation or esterification of hydroxy chromenones. For example, reports high-yield synthesis of benzamide analogs under mild conditions , suggesting analogous methods for the target compound.

Biological Activity: Benzamide derivatives (e.g., ) exhibit cytotoxicity against breast (MCF-7) and lung (A-549) cancer cells, with IC₅₀ values in the micromolar range. Anti-inflammatory activity is observed in structurally related chromenyl acetamides (), though the target compound’s acetate ester may alter this profile.

Structural and Computational Insights: X-ray crystallography (e.g., ) and Hirshfeld surface analysis reveal that fluorinated analogs exhibit dense crystal packing due to C–H···F interactions. The 4-chlorophenyl group in the target compound may similarly influence intermolecular interactions .

Biological Activity

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The unique structural features of this compound, particularly the trifluoromethyl group and the chlorophenyl moiety, contribute significantly to its biological properties.

The compound's chemical structure can be represented as follows:

- IUPAC Name : [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate

- Molecular Formula : C18H14ClF3O4

- CAS Number : 848680-20-6

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the trifluoromethyl group enhances electron-withdrawing effects, which may improve the compound's ability to scavenge free radicals. In vitro studies have shown that related compounds can inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes that are crucial in pathological processes:

-

Cholinesterase Inhibition :

- Compounds similar to 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, IC50 values for related compounds were reported as follows:

- Cyclooxygenase and Lipoxygenase Inhibition :

Anticancer Activity

The cytotoxic effects of chromenone derivatives have been explored in cancer research. Compounds with similar structures have shown activity against various cancer cell lines, including breast cancer (MCF-7) and others. In vitro studies indicated significant cytotoxicity, suggesting that modifications in the structure could enhance anticancer efficacy .

Case Studies

Several studies have focused on the biological activity of chromenone derivatives:

- Study on Cholinesterase Inhibition :

- Anti-inflammatory Potential :

The mechanism by which 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Binding : The compound likely binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions facilitated by its structural features.

- Radical Scavenging : The electron-withdrawing trifluoromethyl group enhances the compound's ability to stabilize free radicals, contributing to its antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.